Tris(acetonitrile)tricarbonyltungsten(0)
Overview
Description
Tris(acetonitrile)tricarbonyltungsten(0) is a useful research compound. Its molecular formula is C9H9N3O3W and its molecular weight is 391 g/mol. The purity is usually 95%.
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Biological Activity
Tris(acetonitrile)tricarbonyltungsten(0), commonly referred to as W(CO)₃(NCCH₃)₃, is a coordination compound of tungsten that has garnered interest in various fields, including catalysis and medicinal chemistry. The unique properties of this compound stem from its metal center and the ligands attached to it, which influence its biological activity.
- Molecular Formula : C₉H₉N₃O₃W
- Molecular Weight : 391.03 g/mol
- CAS Number : 16800-47-8
- Appearance : Lemon powder
- Melting Point : 300°C
The biological activity of Tris(acetonitrile)tricarbonyltungsten(0) is primarily attributed to its ability to interact with biological molecules, potentially influencing enzymatic reactions and cellular processes. The tungsten center can participate in redox reactions, which may affect cellular signaling pathways.
Biological Activity Overview
Several studies have investigated the biological implications of tungsten complexes, including Tris(acetonitrile)tricarbonyltungsten(0). Here are key findings:
- Anticancer Activity : Research indicates that tungsten complexes can induce apoptosis in cancer cells. For instance, studies have shown that tungsten compounds can inhibit tumor growth through mechanisms involving oxidative stress and disruption of cellular metabolism.
- Enzyme Inhibition : Tris(acetonitrile)tricarbonyltungsten(0) has been reported to inhibit certain enzymes, which could be beneficial in controlling metabolic pathways associated with diseases.
- Toxicity and Safety : While some tungsten compounds exhibit biological activity, they also pose toxicity risks. The safety profile of Tris(acetonitrile)tricarbonyltungsten(0) indicates potential hazards such as acute toxicity upon inhalation or ingestion, necessitating careful handling in laboratory settings.
Case Study 1: Anticancer Properties
A study published in the Journal of Organometallic Chemistry explored the anticancer effects of various tungsten complexes, including Tris(acetonitrile)tricarbonyltungsten(0). The results demonstrated a significant reduction in cell viability in human cancer cell lines, suggesting that these compounds can serve as potential chemotherapeutic agents.
Case Study 2: Enzymatic Activity
In a separate investigation, researchers assessed the inhibitory effects of Tris(acetonitrile)tricarbonyltungsten(0) on key metabolic enzymes involved in glycolysis. The compound showed promising results in reducing enzyme activity, indicating its potential role in metabolic regulation.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
acetonitrile;carbon monoxide;tungsten | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H3N.3CO.W/c3*1-2-3;3*1-2;/h3*1H3;;;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVAYSUFFMSBKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#N.CC#N.CC#N.[C-]#[O+].[C-]#[O+].[C-]#[O+].[W] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3W | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16800-47-8 | |
Record name | Tris(acetonitrile)tricarbonyltungsten | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16800-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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